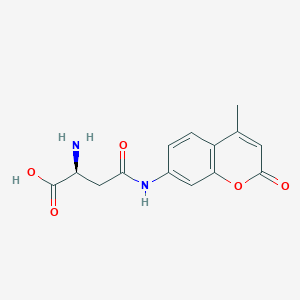

H-Asp(Amc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZPQBJTLVVDNP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928221 | |

| Record name | 4-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)imino]homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133628-73-6 | |

| Record name | 4-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)imino]homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Asp(Amc)-OH: A Technical Guide to its Mechanism of Action as a Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorogenic substrate H-Asp(Amc)-OH, focusing on its mechanism of action, its primary enzymatic targets, and its applications in research and diagnostics. This compound, or L-Aspartic acid β-(7-amido-4-methylcoumarin), serves as a valuable tool for the sensitive detection of specific protease activity. Its principle of action relies on the enzymatic hydrolysis of the amide bond linking L-aspartic acid to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). This cleavage event results in a significant increase in fluorescence, providing a direct measure of enzyme activity. The primary enzyme target for this substrate is glycosylasparaginase (AGA), a lysosomal hydrolase critical for glycoprotein degradation. Deficiencies in this enzyme lead to the severe metabolic disorder, aspartylglucosaminuria. This guide details the kinetic parameters of this compound, provides comprehensive experimental protocols for its use in enzyme and inhibition assays, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction

Fluorogenic substrates are indispensable in modern life sciences research and drug discovery, offering a sensitive and continuous method for monitoring enzyme activity. This compound is a specialized fluorogenic substrate designed to assay enzymes that recognize and cleave a C-terminal aspartic acid residue. Its utility is most prominently demonstrated in the study of glycosylasparaginase (AGA), an enzyme whose dysfunction has profound clinical implications.[1][2] This document will explore the core mechanism of this compound, its interaction with target enzymes, and practical guidance for its implementation in a laboratory setting.

Mechanism of Action

The functionality of this compound as a fluorogenic substrate is predicated on the principle of fluorescence quenching and dequenching. The 7-amino-4-methylcoumarin (AMC) fluorophore, in its amide-linked state to L-aspartic acid, exhibits minimal fluorescence. Upon enzymatic cleavage of this amide bond by a compatible protease, the free AMC molecule is released. This unconjugated AMC is highly fluorescent, with excitation and emission maxima typically in the range of 340-380 nm and 440-460 nm, respectively. The rate of the increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the enzyme.

References

A Technical Guide to the Detection of Glycosylasparaginase Activity using H-Asp(Amc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylasparaginase (AGA), also known as aspartylglucosaminidase, is a critical lysosomal hydrolase responsible for the breakdown of N-linked glycoproteins. A deficiency in this enzyme leads to the rare, autosomal recessive lysosomal storage disorder, Aspartylglucosaminuria (AGU). AGU is characterized by the accumulation of glycoasparagines in tissues and body fluids, resulting in progressive neurological and connective tissue abnormalities. The accurate and sensitive detection of glycosylasparaginase activity is paramount for the diagnosis of AGU, for carrier screening, and for monitoring the efficacy of potential therapeutic interventions.

This technical guide provides an in-depth overview of the use of the fluorogenic substrate, L-Aspartic acid β-(7-amido-4-methylcoumarin) (H-Asp(Amc)-OH), for the determination of glycosylasparaginase activity. This substrate allows for a highly sensitive and specific assay, crucial for distinguishing between healthy individuals, carriers, and AGU patients.[1][2]

Principle of the Assay

The fluorometric assay for glycosylasparaginase activity is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound. Glycosylasparaginase cleaves the amide bond between the L-aspartic acid moiety and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The liberated AMC is highly fluorescent, and its fluorescence intensity is directly proportional to the glycosylasparaginase activity in the sample. The release of 7-amino-4-methylcoumarin can be measured fluorometrically, providing a sensitive method for quantifying enzyme activity.[1]

Quantitative Data

The following tables summarize the key quantitative data for the glycosylasparaginase activity assay using this compound.

Table 1: Kinetic and Physical Properties of this compound and Glycosylasparaginase

| Parameter | Value | Reference |

| Substrate | L-Aspartic acid β-(7-amido-4-methylcoumarin) | [1] |

| Michaelis Constant (Km) | 93 µM (at pH 7.5) | [1] |

| Optimal pH for human AGA | 7.0 - 9.0 | |

| Detection Limit | As little as 1 ng of glycosylasparaginase | |

| Inhibitor | Diazo-oxonorvaline | |

| Excitation Wavelength (AMC) | ~340-380 nm | |

| Emission Wavelength (AMC) | ~440-460 nm |

Table 2: Glycosylasparaginase Activity in Human Samples

| Sample Type | Status | Mean Enzyme Activity (± SD) | Reference |

| Serum | Normal (n=24) | 20.2 (± 5.0) mU/L | |

| AGU Patients (n=10) | 0.7 (± 0.4) mU/L | ||

| Plasma | Normal (n=24) | 17.5 (± 5.0) mU/L | |

| AGU Patients (n=10) | 0.3 (± 0.3) mU/L | ||

| Lymphocytes | Normal (n=17) | 242 (± 108) mU/g protein | |

| AGU Patients (n=7) | 6.0 (± 4.6) mU/g protein | ||

| Fibroblasts & Leukocytes | AGU Patients | 1-7% of mean normal activity |

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under the specified conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in determining glycosylasparaginase activity using this compound.

Preparation of Reagents

-

Assay Buffer: 50 mM MES buffer, pH 6.0, containing 0.1% (w/v) Triton X-100.

-

Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO). Store at -20°C in aliquots.

-

Working Substrate Solution (1 mM): Dilute the 10 mM stock solution in the assay buffer. Prepare fresh before use.

-

Stop Solution: 0.5 M Glycine-NaOH buffer, pH 10.4.

-

7-Amino-4-methylcoumarin (AMC) Standard Stock Solution (1 mM): Dissolve AMC powder in DMSO. Store at -20°C.

-

AMC Standard Working Solutions: Prepare a series of dilutions of the AMC stock solution in the stop solution to generate a standard curve (e.g., 0-10 µM).

Sample Preparation

-

Serum and Plasma: Collect blood in appropriate tubes. For serum, allow the blood to clot and then centrifuge to separate the serum. For plasma, collect blood in tubes containing an anticoagulant and centrifuge to separate the plasma. Samples can be stored at -80°C.

-

Lymphocytes and Leukocytes: Isolate lymphocytes or total leukocytes from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Wash the cell pellet with phosphate-buffered saline (PBS). The cell pellet can be stored at -80°C. For the assay, resuspend the cells in a small volume of lysis buffer (e.g., distilled water or a buffer containing a non-ionic detergent) and lyse by sonication or freeze-thaw cycles. Centrifuge to remove cell debris and use the supernatant for the assay.

-

Fibroblasts: Culture fibroblasts to confluency. Harvest the cells by trypsinization, wash with PBS, and store the cell pellet at -80°C. Prepare cell lysates as described for lymphocytes.

Enzyme Activity Assay Protocol

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay) to normalize the enzyme activity.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

10 µL of sample (serum, plasma, or cell lysate supernatant).

-

Add 20 µL of assay buffer.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Add 20 µL of the 1 mM working substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically based on the sample type and expected enzyme activity.

-

Stop Reaction: Stop the reaction by adding 200 µL of the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

Data Analysis

-

Standard Curve: Generate a standard curve by plotting the fluorescence intensity of the AMC standard working solutions against their concentrations.

-

Calculate Enzyme Activity: Use the standard curve to determine the amount of AMC produced in each sample well.

-

Normalize Activity: Express the enzyme activity in mU/L for serum and plasma, or in mU/mg of protein for cell lysates.

Visualizations

Conclusion

The fluorometric assay utilizing this compound provides a robust, sensitive, and specific method for the quantification of glycosylasparaginase activity. This assay is an indispensable tool for the diagnosis of Aspartylglucosaminuria and holds significant potential for the evaluation of emerging therapies for this debilitating lysosomal storage disorder. The detailed protocols and quantitative data presented in this guide are intended to support researchers, scientists, and drug development professionals in the successful implementation of this vital diagnostic and research tool.

References

H-Asp(Amc)-OH: A Technical Guide for Lysosomal Storage Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of L-Aspartic acid β-(7-amido-4-methylcoumarin) (H-Asp(Amc)-OH), a critical fluorogenic substrate for the study of aspartylglucosaminidase (AGA). Deficiency of this lysosomal hydrolase leads to aspartylglucosaminuria (AGU), a rare lysosomal storage disease. This document details the biochemical properties of this compound, its mechanism of action in enzymatic assays, and validated experimental protocols for the quantification of AGA activity in biological samples. Furthermore, it outlines the metabolic pathway of glycoprotein degradation, the cellular processing of the AGA enzyme, and the diagnostic workflow for AGU. This guide is intended to be a comprehensive resource for researchers investigating lysosomal storage diseases and developing novel therapeutic interventions.

Introduction to this compound and Aspartylglucosaminuria

Lysosomal storage diseases (LSDs) are a group of over 70 rare inherited metabolic disorders resulting from defects in lysosomal function, most commonly due to deficient enzyme activity.[1] This leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in cellular dysfunction and a wide range of clinical manifestations.

Aspartylglucosaminuria (AGU) is an autosomal recessive LSD caused by mutations in the AGA gene, which encodes the lysosomal enzyme aspartylglucosaminidase (also known as N(4)-(beta-N-acetylglucosaminyl)-L-asparaginase).[2][3] AGA plays a crucial role in the catabolism of N-linked glycoproteins by cleaving the bond between asparagine and N-acetylglucosamine.[2] Deficiency in AGA activity leads to the accumulation of glycoasparagines, primarily aspartylglucosamine, in lysosomes of various tissues and fluids, causing progressive neurodegeneration, skeletal abnormalities, and other systemic symptoms.

The diagnosis and study of AGU heavily rely on the accurate measurement of AGA enzyme activity. This compound has been established as a sensitive and specific fluorogenic substrate for this purpose, enabling the rapid diagnosis of AGU from biological samples like serum, plasma, leukocytes, and fibroblasts.

This compound: Properties and Mechanism of Action

This compound is a synthetic molecule that links an L-aspartic acid residue to a fluorescent aminomethylcoumarin (AMC) group. In its intact form, the molecule is non-fluorescent. However, upon enzymatic cleavage of the amide bond by aspartylglucosaminidase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The intensity of the emitted fluorescence is directly proportional to the amount of AMC produced and thus to the enzymatic activity of AGA.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₄N₂O₅ |

| Molecular Weight | 290.27 g/mol |

| CAS Number | 133628-73-6 |

| Appearance | White to off-white powder |

| Storage Conditions | Store at -20°C or lower, protect from light. |

| Solubility | Soluble in DMSO. |

Fluorometric Properties of Cleavage Product (AMC)

| Property | Wavelength (nm) |

| Excitation Maximum | ~355 nm |

| Emission Maximum | ~460 nm |

Note: Optimal wavelengths may vary slightly depending on the instrument and buffer conditions.

Aspartylglucosaminidase (AGA) and its Substrate this compound

Enzyme Kinetics

Optimal Reaction Conditions

The activity of lysosomal enzymes like AGA is highly dependent on pH. The optimal pH for AGA activity is within the acidic range, consistent with the lysosomal environment. Assays are typically performed at a pH of 4.5. The standard incubation temperature for the enzymatic reaction is 37°C.

Inhibitors

Specific IC50 values for inhibitors of human aspartylglucosaminidase are not well-documented in the literature. However, it is known that L-asparagine can act as a competitive inhibitor of aspartylglucosamine hydrolysis, suggesting that both substrates bind to the same active site.

Experimental Protocols

Preparation of Cell Lysates for AGA Activity Assay

This protocol provides a general method for preparing cell lysates from cultured cells. The optimal buffer and procedure may vary depending on the cell type.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Culture cells to the desired confluency.

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to the plate and scrape the cells.

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and resuspend the cell pellet in lysis buffer.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube, avoiding the pellet.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

-

The lysate can be used immediately or stored in aliquots at -80°C for future use.

Fluorometric Assay for AGA Activity in Human Serum

This protocol is adapted from a validated method for the diagnosis of AGU.

Materials:

-

This compound substrate solution (e.g., 25 µM in an appropriate buffer)

-

Human serum samples (from patients and healthy controls)

-

Artificial serum (for blanks and standard curve)

-

7-Amino-4-methylcoumarin (AMC) standard solution (for calibration curve)

-

McIlvain's phosphate-citrate buffer, pH 4.5 (stop solution)

-

0.9% NaCl solution

-

Black 96-well microplate

-

Plate reader with fluorescence detection capabilities (Excitation: 355 nm, Emission: 460 nm)

-

Incubator at 37°C

Procedure:

1. Preparation of AMC Standard Curve: a. Prepare a series of AMC standards in artificial serum, ranging from 0 to 100 pmol per well. b. To mimic the assay conditions, add the this compound substrate solution to the standards so that the total concentration of AMC and this compound is constant. c. The final volume in each well for the standard curve should be the same as the reaction volume.

2. Enzyme Reaction: a. For each sample, prepare triplicate reactions in microcentrifuge tubes. b. For healthy controls, add 10 µL of serum and 10 µL of 0.9% NaCl. c. For AGU patients, add 20 µL of serum. d. Prepare blank samples with 20 µL of artificial serum. e. To each tube, add 20 µL of the 25 µM this compound substrate solution. f. Tightly close the tubes, vortex briefly, and incubate at 37°C for 24 hours.

3. Measurement: a. After incubation, briefly centrifuge the tubes to collect any condensation. b. Stop the reaction by adding 200 µL of McIlvain's phosphate-citrate buffer (pH 4.5) to each tube and vortex. c. Transfer 200 µL from each tube to a well of a black 96-well microplate. d. Measure the fluorescence using a plate reader with excitation at 355 nm and emission at 460 nm.

4. Data Analysis: a. Subtract the average fluorescence of the blank wells from all sample and standard readings. b. Plot the fluorescence of the AMC standards against their known concentrations to generate a standard curve. c. Use the standard curve to determine the amount of AMC produced in each sample. d. Calculate the AGA activity, typically expressed in mU/L (micromoles of substrate converted per minute per liter of serum).

Signaling Pathways and Workflows

AGA Synthesis and Lysosomal Targeting

Aspartylglucosaminidase is synthesized as a precursor protein in the endoplasmic reticulum (ER). It undergoes a series of processing steps to become a mature, active enzyme in the lysosome.

Caption: Synthesis and processing pathway of aspartylglucosaminidase (AGA).

Metabolic Role of AGA in Glycoprotein Degradation

AGA is a key enzyme in the lysosomal degradation pathway of N-linked glycoproteins. Its action is required after the polysaccharide chains have been trimmed by other glycosidases.

Caption: Role of AGA in the lysosomal degradation of N-linked glycoproteins.

Experimental Workflow for AGA Activity Assay

The following diagram illustrates the key steps in performing a fluorometric AGA activity assay using this compound.

References

H-Asp(Amc)-OH in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of H-Asp(Amc)-OH (L-Aspartic acid 7-amido-4-methylcoumarin) in dimethyl sulfoxide (DMSO). This compound is a fluorogenic substrate used in assays for enzymes such as glycosylasparaginase and β-aspartyl dipeptidase. Understanding its behavior in DMSO, a common solvent for preparing stock solutions in biological assays, is critical for experimental accuracy and reproducibility.

Core Concepts: Solubility and Stability

The utility of this compound in enzymatic assays is highly dependent on its solubility and stability in the chosen solvent system. DMSO is frequently used due to its ability to dissolve a wide range of compounds, including those with poor aqueous solubility. However, the chemical environment of DMSO can also influence the stability of dissolved molecules.

Solubility of this compound in DMSO

| Compound | Solvent | Reported Concentration | Notes |

| This compound | DMSO | 10 mM | Sample solution concentration provided by some suppliers.[1] |

| Caspase Peptide Substrates (AMC-conjugated) | DMSO | 20 mM | General stock solution concentration for similar peptide-AMC conjugates.[2] |

| 7-Amino-4-methylcoumarin (AMC) | DMSO | 10 mg/mL (~57 mM) | Solubility of the parent fluorophore.[3][4] |

This table summarizes reported concentrations of this compound and related compounds in DMSO, providing an estimated range of solubility.

Stability of this compound in DMSO

The stability of this compound in DMSO is influenced by storage conditions such as temperature, light exposure, and the presence of water. General recommendations for peptide-like and fluorogenic compounds in DMSO can be applied to this compound.

| Condition | Recommendation | Rationale |

| Storage Temperature | Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1] | Low temperatures slow down potential degradation reactions. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Can introduce moisture and potentially lead to degradation or precipitation. |

| Light Exposure | Protect from light. | The coumarin moiety is fluorescent and can be susceptible to photodegradation. |

| Water Content | Use anhydrous DMSO if possible. | Water can be a more significant factor in compound degradation in DMSO than oxygen. |

This table provides recommended storage conditions to maintain the stability of this compound solutions in DMSO.

Experimental Protocols

Given the lack of specific public data, the following protocols outline methodologies for researchers to determine the solubility and stability of this compound in DMSO within their own laboratory settings.

Protocol 1: Determination of this compound Solubility in DMSO

This protocol describes a method to determine the saturation solubility of this compound in DMSO at a specific temperature.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

HPLC system with a UV or fluorescence detector

-

Calibrated analytical balance

Procedure:

-

Prepare Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of DMSO in several vials.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the solutions to equilibrate for 24-48 hours with continuous agitation. This ensures that the solution reaches saturation.

-

Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully collect an aliquot of the supernatant from each vial. Be cautious not to disturb the pellet.

-

Dilution: Dilute the supernatant with DMSO to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established calibration curve of this compound in DMSO is required for this step.

-

Calculate Solubility: The concentration determined by HPLC, multiplied by the dilution factor, represents the solubility of this compound in DMSO at the specified temperature.

Protocol 2: Assessment of this compound Stability in DMSO via HPLC

This protocol outlines a stability-indicating HPLC method to evaluate the degradation of this compound in DMSO over time at various temperatures.

Materials:

-

A stock solution of this compound in DMSO (e.g., 10 mM)

-

HPLC system with a C18 column and a UV or fluorescence detector

-

Temperature-controlled storage units (e.g., -20°C, 4°C, 25°C)

-

Light-protective storage containers (e.g., amber vials)

Procedure:

-

Prepare Study Samples: Aliquot the this compound stock solution into multiple amber vials.

-

Storage Conditions: Store the vials at different temperatures: -20°C, 4°C, and room temperature (25°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 24h, 48h, 1 week, 2 weeks, 1 month).

-

HPLC Analysis: At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before analysis. Inject an appropriate volume onto the HPLC system.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a common starting point for peptide-like compounds.

-

Detection: Monitor the elution of this compound and any potential degradation products using a UV detector (e.g., at the absorbance maximum of the coumarin ring) or a fluorescence detector (e.g., λex ~350 nm, λem ~450 nm).

-

-

Data Analysis:

-

At time zero, establish the initial peak area of the intact this compound.

-

At subsequent time points, monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Visualizations

Enzymatic Cleavage of this compound

The primary utility of this compound is as a fluorogenic substrate. The following diagram illustrates the enzymatic reaction that leads to a fluorescent signal.

Caption: Enzymatic cleavage of this compound to release the fluorescent AMC molecule.

Experimental Workflow for Stability Assessment

The logical flow of the stability assessment protocol can be visualized as follows.

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Technical Guide: Spectroscopic Properties and Applications of H-Asp(Amc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of L-Aspartic acid β-(7-amido-4-methylcoumarin) (H-Asp(Amc)-OH). It details the core principles of its use as a fluorogenic substrate, offers comprehensive experimental protocols, and visualizes its application in a key signaling pathway. This compound is a specialized fluorescent probe used in biochemical research, particularly for enzyme activity assays and protein interaction studies.[1] Its utility stems from the fluorescent properties of its 7-Amino-4-methylcoumarin (AMC) group.[2]

Principle of Fluorescence

In its conjugated form as this compound, the fluorescence of the AMC moiety is significantly quenched.[2] The molecule serves as a substrate for specific enzymes, such as caspases or peptidases. Enzymatic cleavage of the amide bond between the aspartic acid residue and the AMC group releases the free fluorophore.[3][4] This release results in a substantial increase in fluorescence intensity, which can be directly correlated with enzyme activity.

Spectroscopic Data

The key spectroscopic properties relate to the cleaved, free AMC fluorophore. The exact excitation and emission maxima can vary depending on the solvent and buffer conditions used in the assay.

| Property | Value | Conditions / Notes |

| Excitation Maximum (λex) | 340 - 380 nm | Range for AMC derivatives. A common range for enzyme assays is 360-380 nm. |

| 341 nm | Peak excitation for free AMC. | |

| Emission Maximum (λem) | 440 - 460 nm | Common range for AMC derivatives and enzyme assays. |

| 441 nm | Peak emission for free AMC. | |

| Molar Extinction Coefficient (ε) | Not consistently reported | Data for free AMC is not readily available. |

| Quantum Yield (ΦF) | Not definitively reported | Data for free AMC is not readily available. |

Application in Apoptosis Detection

A primary application for AMC-conjugated substrates is in the study of apoptosis. Caspases, a family of cysteine proteases, are critical mediators of programmed cell death. Effector caspases like Caspase-3 and Caspase-7 recognize specific tetrapeptide sequences, such as Asp-Glu-Val-Asp (DEVD). Fluorogenic substrates like Ac-DEVD-AMC are used to measure Caspase-3/7 activity. While this compound itself is a simpler substrate, it operates on the same principle and can be used to assay for other proteases or peptidases. The pathway below illustrates the principle using the well-documented Caspase-3 substrate.

Experimental Protocols

Accurate measurement of enzyme activity using this compound requires careful preparation of reagents and a calibrated instrument.

This protocol outlines the preparation of stock solutions for both the substrate (this compound) and the free fluorophore standard (AMC).

| Step | Procedure | Notes |

| 1. Substrate (this compound) | Prepare a 1-10 mM stock solution by dissolving this compound powder in a minimal amount of DMSO. | This compound is soluble in DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated. |

| 2. Standard (AMC) | Prepare a 1-10 mM stock solution by dissolving 7-Amino-4-methylcoumarin powder in a minimal amount of DMSO. | This stock will be used to create the standard curve for quantification. |

| 3. Storage | Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | When stored at -20°C, use within one month; at -80°C, use within six months. Protect from light. |

This protocol describes a general workflow for measuring enzyme activity in a 96-well plate format using a microplate fluorometer.

Methodology:

-

Prepare AMC Standard Curve:

-

Dilute the AMC stock solution in the assay buffer to create a series of 5-6 known concentrations.

-

For a 200 µL assay in a 96-well plate, a recommended concentration range is 100 nM to 5 µM.

-

Include a "buffer only" blank control.

-

-

Prepare Reaction Wells:

-

Add your enzyme source (e.g., cell lysate or purified enzyme) to the wells of a 96-well plate.

-

Include appropriate controls, such as a no-enzyme control and a positive control.

-

Add the assay buffer to bring the volume to the desired level before adding the substrate.

-

-

Initiate Reaction:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).

-

Add the substrate working solution to all wells to start the reaction.

-

-

Incubation and Measurement:

-

Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).

-

Incubate at the optimal temperature for your enzyme (e.g., 37°C).

-

For kinetic assays, measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) over a period of 1-1.5 hours. For endpoint assays, take a single reading after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all standards and samples.

-

Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.

-

Use the standard curve to convert the fluorescence readings from the experimental samples into the concentration of AMC released.

-

Calculate the enzyme activity, typically expressed as the amount of substrate cleaved per unit time per amount of enzyme.

-

References

A Technical Guide to H-Asp(Amc)-OH: A Fluorogenic Substrate for Glycosylasparaginase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Asp(Amc)-OH, a crucial fluorogenic substrate for the sensitive determination of glycosylasparaginase (AGA) activity. The deficiency of AGA, a lysosomal hydrolase, results in aspartylglycosaminuria (AGU), a rare lysosomal storage disorder. Accurate measurement of AGA activity is paramount for the diagnosis and monitoring of AGU. This document outlines the biochemical properties of this compound, detailed experimental protocols for its use, and the underlying biochemical pathways.

Core Properties of this compound

This compound, chemically known as (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid, is a synthetic substrate designed for the specific and sensitive fluorometric assay of glycosylasparaginase activity.[1][2][3][4] Its utility also extends to the assaying of β-aspartyl dipeptidase.[3]

| Property | Value | Source |

| CAS Number | 219138-13-3 | |

| Molecular Weight | 290.27 g/mol | |

| Molecular Formula | C₁₄H₁₄N₂O₅ |

Principle of Detection

The fluorometric assay using this compound is based on the enzymatic cleavage of the amide bond between the L-aspartic acid moiety and the fluorescent group, 7-amino-4-methylcoumarin (AMC). Upon hydrolysis by glycosylasparaginase, the highly fluorescent AMC is released, and its fluorescence can be measured. This method is noted to be 40-100 times more sensitive than other previously published methods for detecting glycosylasparaginase activity.

Aspartylglycosaminuria: The Clinical Relevance

Aspartylglycosaminuria (AGU) is an autosomal recessive lysosomal storage disease caused by mutations in the AGA gene, leading to deficient activity of the glycosylasparaginase enzyme. This enzyme is crucial for the breakdown of glycoproteins. Its deficiency leads to the accumulation of glycoasparagines in tissues and body fluids, resulting in progressive cognitive and physical deterioration. The fluorometric assay using this compound is a key diagnostic tool for AGU, enabling the measurement of AGA activity in various biological samples, including serum, plasma, leukocytes, and fibroblasts.

Experimental Protocol: Fluorometric Assay of Glycosylasparaginase Activity

This protocol is a synthesis of methodologies described in the literature for the assay of AGA activity in human serum samples.

Materials:

-

This compound substrate

-

Human serum samples (from healthy donors and AGU patients)

-

McIlvain's phosphate-citrate buffer (pH 4.5)

-

AMC (7-amino-4-methylcoumarin) for standard curve

-

Artificial serum matrix

-

Black 96-well microplates

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare calibration standards of AMC in the artificial serum matrix. The final concentration of AMC and this compound in these standards should sum to 12.5 µM.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix the serum sample with the this compound substrate to a final concentration of 12.5 µM.

-

Incubate the reaction mixture at 37°C for 24 hours. A time-scale analysis has shown the reaction to be linear within 1 to 24 hours.

-

-

Termination of Reaction and Fluorescence Measurement:

-

After incubation, add 200 µL of McIlvain's phosphate-citrate buffer (pH 4.5) to stop the reaction.

-

Vortex the tubes and transfer 200 µL of the mixture to a black 96-well plate.

-

Measure the fluorescence using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Generate a standard curve using the AMC calibration samples.

-

Calculate the concentration of AMC released in the enzymatic reactions based on the standard curve.

-

Express the enzyme activity in appropriate units (e.g., mU/L or mU/g protein).

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for the glycosylasparaginase assay using this compound.

| Parameter | Value | Biological Sample | Source |

| Km | 93 µM | Not specified | |

| Normal AGA Activity (Serum) | 20.2 (SD 5.0) mU/L | Human Serum | |

| AGU Patient AGA Activity (Serum) | 0.7 (SD 0.4) mU/L | Human Serum | |

| Normal AGA Activity (Plasma) | 17.5 (SD 5.0) mU/L | Human Plasma | |

| AGU Patient AGA Activity (Plasma) | 0.3 (SD 0.3) mU/L | Human Plasma | |

| Normal AGA Activity (Lymphocytes) | 242 (SD 108) mU/g protein | Human Lymphocytes | |

| AGU Patient AGA Activity (Lymphocytes) | 6.0 (SD 4.6) mU/g protein | Human Lymphocytes |

Conclusion

This compound is an indispensable tool for the sensitive and specific measurement of glycosylasparaginase activity. The fluorometric assay detailed in this guide provides a reliable method for the diagnosis of aspartylglycosaminuria, facilitating early detection and the potential for monitoring therapeutic interventions. The clear distinction in enzyme activity between healthy individuals and AGU patients underscores the robustness of this assay for clinical and research applications.

References

- 1. Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorometric assay for glycosylasparaginase activity and detection of aspartylglycosaminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. shop.bachem.com [shop.bachem.com]

H-Asp(Amc)-OH: A Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for H-Asp(Amc)-OH (Aspartic acid 7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in biochemical assays. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a derivative of the amino acid aspartic acid and the fluorescent compound 7-amino-4-methylcoumarin (AMC). It is primarily used as a substrate for enzymes that recognize and cleave after an aspartic acid residue, such as caspases and glycosylasparaginase. Upon enzymatic cleavage of the amide bond, the highly fluorescent AMC is released, providing a measurable signal that is directly proportional to enzyme activity.

| Property | Value | Source |

| CAS Number | 133628-73-6, 219138-13-3 | GlpBio, Biosynth |

| Molecular Formula | C₁₄H₁₄N₂O₅ | Biosynth |

| Molecular Weight | 290.28 g/mol | GlpBio, Santa Cruz Biotechnology |

| Solubility | Soluble in DMSO | GlpBio |

| Appearance | Not specified, likely a solid | General chemical properties |

| Excitation Wavelength (cleaved AMC) | 360-380 nm | Echelon Biosciences, Takara Bio |

| Emission Wavelength (cleaved AMC) | 440-460 nm | Echelon Biosciences, Takara Bio |

Safety and Handling Precautions

Hazard Identification

Based on the Safety Data Sheet for AMC, the following hazards are identified:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures

It is recommended to handle this compound with caution and use proper personal protective equipment (PPE).[1]

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P262 | Do not get in eyes, on skin, or on clothing. |

| P264 | Wash skin thoroughly after handling.[2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn when handling this compound:

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: If working with the powder form and there is a risk of inhalation, a dust mask or respirator may be necessary.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

| Storage Condition | Duration |

| -20°C | Up to 1 month (stock solution) |

| -80°C | Up to 6 months (stock solution) |

General Storage Guidelines:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light, as fluorogenic compounds can be light-sensitive.

-

For stock solutions, it is recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

The product is typically shipped on blue ice.

Experimental Protocols

This compound is a key reagent in fluorometric assays for measuring the activity of proteases that cleave after an aspartate residue, most notably caspases involved in apoptosis.

General Principle of the Fluorometric Caspase Activity Assay

The assay is based on the enzymatic cleavage of the amide bond in this compound by an active caspase. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule, which can be detected by a fluorometer. The rate of AMC release is directly proportional to the activity of the caspase in the sample.

Detailed Protocol for Caspase Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase activity in cell lysates using this compound or similar AMC-based substrates.

Materials:

-

Cells of interest (treated to induce apoptosis and untreated controls).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - Dithiothreitol should be added fresh).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

AMC standard for calibration curve (e.g., 1 mM in DMSO).

-

96-well black microplate (for fluorescence reading).

-

Fluorometer with excitation at ~380 nm and emission at ~460 nm.

Procedure:

-

Cell Preparation and Lysis:

-

Induce apoptosis in your target cells using the desired stimulus. Include a non-induced control group.

-

Harvest cells (for adherent cells, scrape gently; for suspension cells, pellet by centrifugation).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at ~10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) containing the caspases.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate to each well.

-

It is recommended to normalize all samples to the same protein concentration by diluting with Cell Lysis Buffer.

-

Prepare a blank well containing 50 µL of Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.

-

-

Reaction Initiation and Measurement:

-

Add 5 µL of the this compound stock solution to each well to achieve the desired final concentration (typically 50-200 µM).

-

Mix gently by shaking the plate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the blank fluorescence values from all sample readings.

-

To quantify the amount of released AMC, generate a standard curve using known concentrations of free AMC.

-

Calculate the caspase activity, often expressed as pmol of AMC released per minute per mg of protein.

-

Visualizations

Experimental Workflow for Caspase Activity Assay

Caption: Workflow for measuring caspase activity using this compound.

Simplified Apoptosis Signaling Pathway

References

H-Asp(Amc)-OH Applications in Enzymatic Assays: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to H-Asp(Amc)-OH

L-Aspartic acid α-(7-amido-4-methylcoumarin), or this compound, is a fluorogenic substrate used in the sensitive detection of protease activity.[1][2][3] Its structure consists of an L-aspartic acid residue linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[4][5] In its intact, conjugated form, the substrate is essentially non-fluorescent. Enzymatic cleavage of the amide bond liberates free AMC, a highly fluorescent compound, providing a direct and continuous measure of enzyme activity.

The absolute requirement for an aspartic acid residue at the cleavage site (the P1 position) makes this compound and its peptide derivatives fundamental tools for studying a specific class of proteases known as caspases and other aspartate-specific enzymes. This guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with this compound and related substrates in enzymatic assays.

Principle of Fluorogenic Assays

Mechanism of Action of AMC-Based Substrates

The utility of this compound as an enzyme substrate is based on a straightforward fluorogenic mechanism. The coumarin molecule (AMC) is quenched when it is part of the larger substrate. Specific proteases that recognize the aspartic acid residue cleave the amide bond linking it to AMC. This cleavage event releases the free AMC fluorophore, which fluoresces brightly upon excitation. The rate of increase in fluorescence intensity is directly proportional to the rate of enzyme activity. The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Core Applications of this compound

While this compound itself can be used to assay for certain enzymes, its primary utility is as a foundational component for creating more complex and specific peptide substrates.

-

Foundation for Caspase Substrates : Caspases (cysteine-aspartic proteases) are a family of enzymes central to the process of apoptosis (programmed cell death). They exhibit a strict specificity for cleaving target proteins after an aspartic acid residue. Consequently, peptide sequences recognized by specific caspases are synthesized with a C-terminal Asp-AMC moiety to create highly specific fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3).

-

Glycosylasparaginase Activity Assays : this compound is a direct substrate for the sensitive and specific fluorometric assay of glycosylasparaginase activity. This assay is crucial for the rapid diagnosis of aspartylglycosaminuria, a lysosomal storage disorder.

-

Other Protease Assays : The substrate can also be used to measure the activity of other enzymes with aspartate specificity, including:

-

Granzyme B : A serine protease found in cytotoxic T lymphocytes and natural killer (NK) cells that initiates apoptosis by cleaving proteins at aspartate residues.

-

β-aspartyl dipeptidase .

-

Plasmodium falciparum M18 aspartyl aminopeptidase .

-

Application Focus: Caspase Activity Assays

The Role of Caspases in Apoptosis

Caspases are critical mediators of apoptosis. They exist as inactive zymogens (pro-caspases) that, upon receiving an apoptotic signal, are cleaved to form active enzymes. This initiates a proteolytic cascade that dismantles the cell in a controlled manner. There are two primary pathways for caspase activation:

-

The Extrinsic (Death Receptor) Pathway : Triggered by extracellular ligands (e.g., FasL, TNF-α) binding to cell surface death receptors. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

-

The Intrinsic (Mitochondrial) Pathway : Initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c binds to Apaf-1, which then activates initiator caspase-9.

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving key cellular proteins and executing the final stages of apoptosis.

Quantitative Parameters for Protease Assays

The efficiency of an enzyme is often described by its kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of its maximum (Vmax) and is an inverse measure of the substrate's affinity for the enzyme.

| Substrate | Enzyme | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Citation(s) |

| Ac-DEVD-AMC | Caspase-3 | ~10 | Not Reported | |

| Ac-IEPD-pNA* | Granzyme B | Not Reported | 6.6 x 10⁴ | |

| Note: Ac-IEPD-pNA is a colorimetric, not fluorogenic, substrate but provides a relevant kinetic benchmark for an Asp-cleaving enzyme. |

Experimental Protocol: Fluorometric Caspase-3 Activity Assay

This section provides a generalized protocol for measuring caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DEVD-AMC.

Required Materials

-

Cell culture reagents and apoptosis-inducing agent

-

Phosphate-Buffered Saline (PBS)

-

Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 0.1% Triton X-100, 1 mM DTT, 0.1 mM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

-

Caspase-3 Substrate: Ac-DEVD-AMC (stock solution in DMSO)

-

Free AMC (for standard curve)

-

96-well black, flat-bottom microplate

-

Microplate fluorometer with 380 nm excitation and 460 nm emission filters

-

Refrigerated microcentrifuge

Assay Workflow

Step-by-Step Procedure

-

Cell Preparation : Culture cells to the desired density. Treat one population of cells with an apoptosis-inducing agent and maintain an untreated population as a negative control.

-

Cell Lysis :

-

Harvest 1-5 x 10⁶ cells by centrifugation.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup :

-

Prepare an AMC standard curve by performing serial dilutions of free AMC in 1x Reaction Buffer.

-

In a 96-well black plate, add 20-50 µg of protein lysate per well. Adjust the volume to 50 µL with 1x Reaction Buffer.

-

Prepare a blank well containing 50 µL of 1x Reaction Buffer without lysate.

-

-

Enzymatic Reaction :

-

Prepare a master mix by diluting the Ac-DEVD-AMC stock to a 2x final concentration (e.g., 100 µM) in 2x Reaction Buffer.

-

To initiate the reaction, add 50 µL of the 2x substrate mix to each well (final substrate concentration will be 50 µM in a 100 µL volume).

-

-

Incubation and Measurement :

-

Immediately start measuring the fluorescence in a microplate reader set to kinetic mode (Ex: 380 nm, Em: 460 nm) at 37°C. Read every 1-2 minutes for 30-60 minutes.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for 1-2 hours, protected from light, before taking a final reading.

-

Data Analysis

-

Subtract Background : Subtract the fluorescence value of the blank well from all other readings.

-

Standard Curve : Plot the fluorescence of the AMC standards versus their concentration to generate a standard curve.

-

Calculate Activity : Use the slope of the linear portion of the kinetic curve (or the final endpoint value) and the standard curve to determine the rate of AMC release (e.g., in pmol/min/mg protein).

-

Compare Samples : Express caspase activity in treated samples as a fold-increase over the activity in untreated control samples.

Data Interpretation and Considerations

-

Specificity : While substrates like Ac-DEVD-AMC are selective for caspase-3, they can also be cleaved by other executioner caspases like caspase-7. To confirm the specific caspase involved, consider using specific caspase inhibitors as controls.

-

Linear Range : Ensure that the reaction rate is linear over the measurement period. If the fluorescence plateaus quickly, the lysate may be too concentrated and should be diluted.

-

Controls : Always include a negative control (untreated cells) and a blank control (no lysate) to account for background fluorescence and substrate auto-hydrolysis. A positive control using purified recombinant caspase-3 can also be beneficial.

-

Inner Filter Effect : At high substrate or product concentrations, fluorescence can be quenched. Ensure you are working within the linear range of detection for your instrument and the AMC standard curve.

Conclusion

This compound is a vital chemical tool for the study of aspartate-specific proteases. Its application as the fluorogenic reporter in custom peptide substrates has been particularly instrumental in advancing our understanding of the caspase cascade and its central role in apoptosis. The principles and protocols outlined in this guide provide a robust framework for researchers to employ these substrates effectively for quantifying enzymatic activity in drug discovery and fundamental biological research.

References

- 1. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]

Discovering Novel Proteases: An In-depth Technical Guide to Utilizing H-Asp(Amc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel proteases, particularly those with specificity for aspartic acid residues, is a critical endeavor in the fields of biochemistry, cell biology, and drug discovery. These enzymes, such as caspases and granzymes, are pivotal regulators of cellular processes including apoptosis, inflammation, and immunity. Their dysfunction is implicated in a multitude of diseases, making them prime targets for therapeutic intervention. A key tool in the exploration of these proteases is the fluorogenic substrate, H-Asp(Amc)-OH (L-Aspartic acid 7-amido-4-methylcoumarin). This guide provides a comprehensive technical overview of the principles and methodologies for employing this compound in the discovery and characterization of novel proteases.

The core of this technique lies in the enzymatic cleavage of the amide bond between the aspartic acid residue and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the AMC fluorophore is non-fluorescent. However, upon proteolytic cleavage, free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This provides a sensitive and continuous assay for measuring protease activity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating robust and reproducible data. The following sections outline methodologies for key experiments utilizing this compound and other AMC-conjugated substrates.

General Protease Activity Assay

This protocol provides a fundamental framework for measuring the activity of a purified protease or a protease-containing biological sample.

Materials:

-

Purified protease or biological sample (e.g., cell lysate)

-

This compound or other specific AMC-conjugated peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm

-

AMC standard solution for calibration

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the AMC-substrate in a suitable solvent like DMSO (e.g., 10 mM).

-

Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well plate, add the diluted protease solution to each well.

-

Include appropriate controls:

-

No-Enzyme Control: Substrate in Assay Buffer only, to determine background fluorescence.

-

No-Substrate Control: Enzyme in Assay Buffer only.

-

-

-

Reaction Initiation:

-

To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Generate a standard curve using the AMC standard solution to convert the relative fluorescence units (RFU) to the concentration of the product formed.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each reaction.

-

Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Michaelis-Menten constants for a protease with this compound.

Materials:

-

Same as the General Protease Activity Assay.

Procedure:

-

Enzyme Preparation: Prepare a fixed concentration of the protease in the Assay Buffer.

-

Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.[1]

-

Assay Setup: In a 96-well plate, set up reactions for each substrate concentration in triplicate. Add the fixed concentration of the protease to each well.

-

Reaction Initiation: Initiate the reactions by adding the different concentrations of the substrate to the respective wells.

-

Data Acquisition: Measure the initial reaction velocity (V₀) for each substrate concentration as described in the general activity assay.

-

Data Analysis:

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

-

Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Km and Vmax.[2]

-

Protease Inhibitor Screening and IC50 Determination

This protocol is designed for screening potential protease inhibitors and determining their half-maximal inhibitory concentration (IC50).

Materials:

-

Same as the General Protease Activity Assay.

-

Library of test compounds (potential inhibitors) dissolved in DMSO.

-

Known protease inhibitor as a positive control.

Procedure:

-

Reagent Preparation: Prepare the protease and this compound solutions as described in the general activity assay protocol.

-

Compound Plating: In a 96-well or 384-well plate, add a small volume of each test compound to individual wells. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle only).

-

Pre-incubation: Add the diluted protease solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time as described in the general activity assay.

-

Data Analysis for Screening: Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate of the negative control (DMSO).

-

IC50 Determination: For promising hits, perform a dose-response experiment by testing a range of inhibitor concentrations.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[3]

-

Data Presentation

Quantitative data from protease assays are most effectively presented in structured tables for clear comparison of enzyme kinetics and inhibitor potencies.

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-3 | Ac-DEVD-AMC | 9.8 | - | - | [4] |

| Caspase-7 | Ac-DEVD-AMC | - | - | - | |

| Granzyme B | Ac-IEPD-pNA | - | - | 6.6 x 10⁴ |

| Inhibitor | Target Protease | Substrate Used | IC50 (nM) | Reference |

| Ac-DEVD-CHO | Caspase-3 | (Z-DEVD)₂-R110 | 3.04 | |

| Ac-DEVD-CHO | Caspase-7 | (Z-DEVD)₂-R110 | 3.54 | |

| z-IETD-FMK | Caspase-8 | Ac-DEVD-AMC | 350 | |

| Ac-LEHD-CHO | Caspase-8 | (Z-LEHD)₂-R110 | 3.82 | |

| Ac-LEHD-CHO | Caspase-9 | (Z-LEHD)₂-R110 | 49.2 |

Table 2: IC₅₀ Values of Inhibitors for Aspartate-Specific Proteases.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways in which these proteases operate and the experimental workflows for their study is crucial for a comprehensive understanding.

Caption: Workflow for protease inhibitor screening using this compound.

Caption: Simplified overview of the caspase signaling pathways leading to apoptosis.

Caption: Granzyme B-mediated apoptosis pathways.

References

H-Asp(Amc)-OH for High-Throughput Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Asp(7-amino-4-methylcoumarin)-OH, a fluorogenic substrate utilized in high-throughput screening (HTS) for the identification of enzyme inhibitors. This document details the substrate's properties, its primary enzymatic targets, and comprehensive protocols for its application in HTS campaigns.

Introduction to H-Asp(Amc)-OH and Fluorogenic Assays

This compound is a synthetic substrate designed for the continuous kinetic measurement of specific protease and amidase activities. The core principle of its use lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. In its conjugated form, this compound is weakly fluorescent. However, upon enzymatic cleavage of the amide bond linking aspartic acid to AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes it an ideal tool for high-throughput screening, allowing for the rapid and sensitive detection of enzyme inhibition.

The primary applications of this compound are in assays for glycosylasparaginase and β-aspartyl dipeptidase.[1][2] Deficiencies in these enzymes are linked to specific metabolic disorders, making them attractive targets for drug discovery.

Physicochemical Properties of this compound

A clear understanding of the substrate's properties is crucial for proper handling, storage, and assay development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄N₂O₅ | [1] |

| Molecular Weight | 290.28 g/mol | [1] |

| CAS Number | 133628-73-6 | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at -20°C, protect from light |

Enzymatic Applications and Associated Pathways

Glycosylasparaginase (AGA)

Glycosylasparaginase is a lysosomal enzyme responsible for the final step in the degradation of N-linked glycoproteins, specifically by hydrolyzing the bond between asparagine and N-acetylglucosamine.

Biological Relevance: Aspartylglycosaminuria

A deficiency in glycosylasparaginase activity, due to mutations in the AGA gene, leads to the lysosomal storage disorder Aspartylglycosaminuria (AGU). This results in the accumulation of glycoasparagines in tissues and body fluids, causing progressive neurodegeneration, skeletal abnormalities, and other severe clinical manifestations. Identifying inhibitors of related pathways or potential therapeutic chaperones is an area of active research.

Pathway Diagram: Glycoprotein Catabolism and Aspartylglycosaminuria

Caption: Lysosomal degradation of glycoproteins and the metabolic block in Aspartylglycosaminuria.

Quantitative Assay Data for Glycosylasparaginase

| Parameter | Value | Notes |

| Substrate | This compound | Fluorogenic |

| Km Value | Not available in cited literature | Requires empirical determination for specific assay conditions. |

| Excitation Wavelength | ~350-380 nm | Optimal wavelengths may vary with instrumentation. |

| Emission Wavelength | ~440-460 nm | Corresponds to free AMC fluorescence. |

β-Aspartyl Dipeptidase

β-Aspartyl dipeptidase (Peptidase E in bacteria) is an enzyme that specifically hydrolyzes dipeptides with an N-terminal β-linked aspartic acid residue. Unlike typical peptide bonds involving α-amino acids, β-aspartyl linkages are isopeptide bonds. The enzyme is a serine hydrolase with a unique Ser-His-Glu catalytic triad. Its precise role in mammalian signaling is not well-defined but is generally associated with intracellular peptide degradation.

Enzymatic Reaction Diagram

Caption: Enzymatic cleavage of this compound by β-Aspartyl Dipeptidase.

Quantitative Assay Data for β-Aspartyl Dipeptidase

| Parameter | Value | Notes |

| Substrate | This compound | Fluorogenic |

| Km Value | Not available in cited literature | Requires empirical determination for specific assay conditions. |

| Excitation Wavelength | ~350-380 nm | Optimal wavelengths may vary with instrumentation. |

| Emission Wavelength | ~440-460 nm | Corresponds to free AMC fluorescence. |

Caspases and Apoptosis

While this compound can be cleaved by caspases due to their specificity for aspartate residues, more specific tetrapeptide substrates (e.g., Ac-DEVD-AMC for Caspase-3/7) are typically used for higher selectivity. However, the underlying principle of AMC release remains the same. Caspases are a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death).

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

References

Preliminary Studies Using H-Asp(Amc)-OH in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary use of H-Asp(Amc)-OH, a fluorogenic substrate, in cell culture-based assays. The primary application of this compound is in the sensitive determination of glycosylasparaginase activity, an enzyme implicated in the lysosomal storage disorder aspartylglycosaminuria. Additionally, it is a potential substrate for β-aspartyl dipeptidase. This document outlines the core principles, experimental protocols, and data presentation for utilizing this compound in a research setting.

Core Principles

This compound (L-Aspartic acid β-(7-amido-4-methylcoumarin)) is a non-fluorescent molecule that, upon enzymatic cleavage of the amide bond linking aspartic acid to 7-amino-4-methylcoumarin (AMC), liberates the highly fluorescent AMC moiety. The rate of AMC release, quantifiable with a fluorometer, is directly proportional to the enzymatic activity in the sample. This principle allows for the sensitive detection of specific enzyme activities within cell lysates.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in the context of a glycosylasparaginase activity assay.

| Parameter | Value | Notes |

| Target Enzyme | Glycosylasparaginase | Also a potential substrate for β-aspartyl dipeptidase. |

| Michaelis Constant (Km) | 93 µM | Determined at pH 7.5. |

| Excitation Wavelength | 340-380 nm | Optimal excitation for liberated AMC. |

| Emission Wavelength | 440-460 nm | Optimal emission for liberated AMC. |

| Recommended Solvent | DMSO | For preparation of stock solutions. |

Experimental Protocols

Glycosylasparaginase Activity Assay in Cultured Cells

This protocol is adapted from established methods for fluorometric enzyme assays in cell lysates and specific information on this compound. It is suitable for adherent or suspension cells, such as fibroblasts and leukocytes.

Materials:

-

Cultured cells (e.g., fibroblasts, leukocytes)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)

-

This compound stock solution (10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency or density.

-

For adherent cells, wash twice with ice-cold PBS, then detach using a cell scraper in a minimal volume of ice-cold PBS.

-

For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in a known volume of ice-cold PBS.

-

-

Cell Lysis:

-

Add an equal volume of 2x concentrated cell lysis buffer to the cell suspension.

-

Incubate on ice for 30 minutes with gentle agitation every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant (cell lysate) and keep it on ice.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard protein assay. This is crucial for normalizing the enzyme activity.

-

-

Assay Setup:

-

In a 96-well black microplate, add a consistent amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

-

Bring the total volume in each well to 100 µL with assay buffer.

-

Include a "no lysate" control (assay buffer only) to measure background fluorescence.

-

If available, include a positive control (recombinant glycosylasparaginase) and a negative control (lysate from a known deficient cell line or lysate treated with a specific inhibitor).

-

-

Enzymatic Reaction:

-

Prepare a working solution of this compound in assay buffer. The final concentration in the well should be at or above the Km (e.g., 100 µM).

-

Initiate the reaction by adding 10 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity (Excitation: 350-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes (kinetic assay). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

-

A kinetic assay is generally preferred as it ensures the reaction is in the linear range.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no lysate" control) from all readings.

-

For a kinetic assay, determine the rate of reaction (change in fluorescence per unit time) from the linear portion of the curve.

-

Normalize the enzyme activity to the amount of protein in the lysate (e.g., RFU/min/mg protein).

-

General Protocol for β-Aspartyl Dipeptidase Activity Assay

Note: A specific protocol for using this compound to assay β-aspartyl dipeptidase in cell culture was not found in the reviewed literature. The following is a general, adaptable protocol based on standard fluorogenic enzyme assays.

Materials:

-

As per the glycosylasparaginase assay. The optimal pH for the assay buffer may need to be determined empirically.

Procedure:

-

Cell Culture, Harvesting, Lysis, and Protein Quantification:

-

Follow steps 1-3 from the glycosylasparaginase assay protocol.

-

-

Assay Setup:

-

Follow step 4 from the glycosylasparaginase assay protocol. It is highly recommended to include a known inhibitor of β-aspartyl dipeptidase to confirm the specificity of the measured activity.

-

-

Enzymatic Reaction and Fluorescence Measurement:

-

Follow steps 5 and 6 from the glycosylasparaginase assay protocol. The optimal substrate concentration and incubation time may need to be determined experimentally.

-

-

Data Analysis:

-